molecular formula C19H18ClN3O4S B1662623 GPi688

GPi688

Numéro de catalogue: B1662623
Poids moléculaire: 419.9 g/mol
Clé InChI: UICNBXVDHCBKCE-PUODRLBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GPi 688 est un inhibiteur puissant et actif par voie orale de la glycogène phosphorylase, une enzyme qui joue un rôle crucial dans le métabolisme du glycogène. Ce composé a montré un potentiel significatif dans l'inhibition de l'hyperglycémie induite par le glucagon, ce qui en fait un outil précieux dans la recherche sur le diabète .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GPi 688 implique plusieurs étapes, à partir des dérivés d'indole appropriés. Les étapes clés comprennent:

Méthodes de production industrielle : La production industrielle de GPi 688 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, garantissant que le composé répond aux normes requises à des fins de recherche .

Types de réactions:

Réactifs et conditions courants:

    Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

    Réactifs de substitution : Tels que les halogènes ou les agents alkylants

Principaux produits : Les principaux produits formés à partir de ces réactions sont des dérivés de GPi 688 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité .

4. Applications de la recherche scientifique

GPi 688 a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

GPi 688 exerce ses effets en se liant au site indole de la glycogène phosphorylase, inhibant son activité. Cette inhibition empêche la dégradation du glycogène en glucose, réduisant ainsi les niveaux de glucose dans le sang. Les cibles moléculaires comprennent la glycogène phosphorylase du foie humain, la glycogène phosphorylase du foie de souris et la glycogène phosphorylase du muscle squelettique humain .

Composés similaires:

Unicité de GPi 688 : GPi 688 se démarque par sa forte puissance et sa biodisponibilité orale. Sa capacité à inhiber la glycogène phosphorylase à de très faibles concentrations en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

GPi 688 has a wide range of applications in scientific research:

    Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.

    Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.

    Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.

    Industry: Used in the development of new drugs targeting glycogen metabolism

Mécanisme D'action

GPi 688 exerts its effects by binding to the indole site of glycogen phosphorylase, inhibiting its activity. This inhibition prevents the breakdown of glycogen into glucose, thereby reducing glucose levels in the blood. The molecular targets include human liver glycogen phosphorylase, mouse liver glycogen phosphorylase, and human skeletal muscle glycogen phosphorylase .

Comparaison Avec Des Composés Similaires

Uniqueness of GPi 688: GPi 688 stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .

Activité Biologique

GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.

This compound acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.

In Vitro Potency

In studies involving rat primary hepatocytes, this compound demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, this compound inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that this compound not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .

In Vivo Efficacy

In vivo studies have shown promising results for this compound in various animal models:

  • Glucagon Challenge Model : In Wistar rats, this compound reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .
  • Fasting Blood Glucose Levels : After a 7-hour fast, this compound lowered blood glucose levels by 23% in obese Zucker rats .
  • Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability and a favorable distribution within the body:

  • Bioavailability : Assessed at 100% following oral dosing.
  • Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.
  • Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .

Summary Table of Key Findings

Study AspectResult
Inhibition of Glucagon Output 65% reduction in Wistar rats
Fasting Glucose Reduction 23% reduction in obese Zucker rats
Oral Glucose Tolerance Test 7% reduction (compared to GSK-3 inhibitor's 22%)
Bioavailability 100%
Half-Life ~11.4 hours

Analyse Des Réactions Chimiques

Mechanism of Action

GPi688 functions as an allosteric inhibitor of glycogen phosphorylase (GP), targeting the indole-binding site of the enzyme. By binding to this site, it reduces GP activity while simultaneously activating glycogen synthase (GS), a key enzyme in glycogen synthesis. This dual action disrupts glycogen breakdown and promotes storage, thereby lowering blood glucose levels .

Key Biochemical Reactions

  • GP Inhibition :
    this compound binds to GP, reducing its activity in a concentration-dependent manner. In rat hepatocytes, 1 μM this compound inhibited glucagon-mediated glucose output by ~45% .

  • GS Activation :
    Concurrently, GS activity increased sevenfold in hepatocytes treated with this compound, indicating a compensatory shift toward glycogen synthesis .

Hepatocyte Assays

ParameterResult
GP Activity Reduction~45% (1 μM this compound)
GS Activity Increase7-fold (1 μM this compound)
IC₅₀ for GP Inhibition~1 μM (rat hepatocytes)

This compound demonstrated selective inhibition of liver isoform GP over muscle isoforms, with sensitivity to glucose and AMP levels . Protein binding studies revealed low free plasma concentrations in rats (0.35%) compared to humans (1.22%), influencing its pharmacokinetic profile .

Hyperglycemia Models

  • Glucagon Challenge :
    this compound reduced glucagon-mediated hyperglycemia by 65% in Wistar rats and 100% in obese Zucker rats .

  • Fasting Blood Glucose :
    After a 7-hour fast, this compound lowered blood glucose in obese Zucker rats by 23% .

  • Oral Glucose Tolerance :
    Limited efficacy (7% reduction) compared to a GSK-3 inhibitor (22% reduction), despite GS activation .

ModelEfficacy
Wistar Rat (Glucagon)65% reduction
Obese Zucker Rat (Glucagon)100% reduction
Obese Zucker Rat (Fasting)23% reduction
Obese Zucker Rat (OGTT)7% reduction

Oral and Intravenous Dosing

ParameterOral (20 μmol/kg)IV (5 μmol/kg)
Peak Plasma Concentration14.5–19.4 μM (4–6 h)16.9–17.5 μM (5 min)
Terminal Half-Life~24 h11.4 h
Bioavailability100%N/A

This compound exhibited long duration of action in Zucker rats, with plasma concentrations declining to ~2.5 μM at 24 hours post-dose .

Clinical Implications

References NCBI: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound PubMed: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound Invivochem: GPi-688 | glycogen phosphorylase (GPa) inhibitor RSC Publishing: 2H-Thiazolo[4,5-d] 2 triazole: synthesis, functionalization, and applications

Propriétés

IUPAC Name

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICNBXVDHCBKCE-PUODRLBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6M Aqueous HCl (1.47 mL) was added to N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide (Method 3; 340 mg, 7.45 mmol) in THF (14 mL) and the reaction was stirred for 4 h. The reaction was quenched by addition of triethylamine (1.5 mL) then diluted with water (30 mL) and EtOAc (40 mL). The organic layer was separated, dried (MgSO4), filtered and evaporated. The residue was triturated with hot Et2O (10 mL) and after cooling was filtered and dried to afford the title compound (260 mg, 83%) as white solid.
Name
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPi688
Reactant of Route 2
GPi688
Reactant of Route 3
GPi688
Reactant of Route 4
Reactant of Route 4
GPi688
Reactant of Route 5
GPi688
Reactant of Route 6
Reactant of Route 6
GPi688

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.